(s)-Allyl lactate
CAS No.:
Cat. No.: VC14340012
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10O3 |
|---|---|
| Molecular Weight | 130.14 g/mol |
| IUPAC Name | prop-2-enyl (2S)-2-hydroxypropanoate |
| Standard InChI | InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3,5,7H,1,4H2,2H3/t5-/m0/s1 |
| Standard InChI Key | CYFIHPJVHCCGTF-YFKPBYRVSA-N |
| Isomeric SMILES | C[C@@H](C(=O)OCC=C)O |
| Canonical SMILES | CC(C(=O)OCC=C)O |
Introduction
Synthesis and Production
Esterification Methods
(S)-Allyl lactate is typically synthesized via acid-catalyzed esterification of (S)-lactic acid with allyl alcohol. A seminal procedure involves refluxing 80% lactic acid (6 moles) with allyl alcohol (24 moles) in benzene, using concentrated sulfuric acid as a catalyst . The reaction employs a Dean-Stark trap to remove water, enhancing yield by shifting equilibrium toward ester formation . Neutralization with anhydrous sodium acetate precedes vacuum distillation, yielding the product at 56–60°C under 8 mm Hg . Industrial-scale production optimizes conditions for purity and efficiency, often employing continuous distillation.
Key Reaction Parameters:
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | H₂SO₄ (0.5–1% wt of lactic acid) | |
| Temperature | Reflux (~80°C) | |
| Yield | 75–95% (after two-stage distillation) | |
| Purity | ≥95% (via fractional distillation) |
Enantioselective Synthesis
Chiral resolution or asymmetric catalysis ensures enantiomeric purity. For instance, enzymatic esterification using lipases selectively produces the (S)-enantiomer, avoiding racemization. Recent advances utilize immobilized Candida antarctica lipase B, achieving >90% enantiomeric excess (ee).
Physicochemical Properties
(S)-Allyl lactate is a colorless liquid with the following characteristics:
The compound’s stability is influenced by its ester bond, which undergoes hydrolysis under acidic or alkaline conditions to yield lactic acid and allyl alcohol.
Biological Activities
Antioxidant Effects
(S)-Allyl lactate derivatives, such as S-allyl cysteine (SAC), demonstrate potent antioxidant properties. In Cr(VI)-induced hepatotoxic rats, SAC (100 mg/kg) reduced lipid peroxidation by 40% and elevated superoxide dismutase (SOD) activity from 4.03 ± 0.59 to 6.46 ± 0.52 U/mg protein . Similarly, SAC decreased reactive oxygen species (ROS) in porcine oocytes by 90% after 24 h, enhancing embryonic cleavage rates by 35% .
Hepatoprotection
SAC mitigated indomethacin-induced endoplasmic reticulum (ER) stress in BRL-3A hepatocytes, reducing phosphorylated eIF2α by 50% and caspase-3 activation by 60% . These effects correlate with improved cell viability and reduced hepatic necrosis .
Pharmacokinetics and Drug Delivery
A UHPLC-MS/MS bioanalytical method quantified SAC in rat plasma, revealing enhanced bioavailability via poly(lactic-co-glycolic acid) (PLGA) nanoparticles . Key pharmacokinetic parameters include:
| Parameter | Free SAC (Oral) | SAC-PLGA (Oral) |
|---|---|---|
| Cₘₐ₋ (ng/mL) | 120 ± 15 | 350 ± 42 |
| AUC₀–t (h·ng/mL) | 980 ± 120 | 2,450 ± 300 |
| t₁/₂ (h) | 3.2 ± 0.5 | 7.4 ± 0.3 |
PLGA nanoparticles prolonged half-life by 2.3-fold, attributed to lymphatic uptake and reduced first-pass metabolism .
Industrial and Scientific Applications
Flavoring and Fragrance
The compound’s fruity odor makes it suitable as a food flavoring agent, particularly in confectionery and beverages .
Organic Synthesis
(S)-Allyl lactate serves as a chiral building block for pharmaceuticals. For example, it is a precursor in synthesizing β-lactam antibiotics via allylic amination .
Biomedical Research
Its derivatives are explored for neuroprotective therapies, leveraging antioxidant and anti-inflammatory properties .
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